Cas no 518-55-8 (Conidendrin)

Conidendrin structure
Nom du produit:Conidendrin
Conidendrin Propriétés chimiques et physiques
Nom et identifiant
-
- Naphtho[2,3-c]furan-1(3H)-one,3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-,(3aR,4S,9aR)-
- (-)-ALPHA-CONIDENDRIN
- (-)-α-CONIDENDRIN
- conidendrin
- (3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
- (3aR,4S,9aR)-6-Hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-3a,4,9,9a-tetrahydro-3H-naphtho[2,3-c]furan-1-one
- NSC 4586
- Tsugalactone
- (-)-.alpha.-Conidendrin
- .ALPHA.-CONIDENDRIN, (-)-
- CHEBI:70199
- (3AR,4S,9AR)-3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE
- (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxy-phenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f]isobenzofuran-3-one
- 89104-61-0
- DTXSID401106144
- Naphtho(2,3-c)furan-1(3H)-one, 3aalpha,4,9,9abeta-tetrahydro-6-hydroxy-4alpha-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- 83D6S2EBN0
- AKOS040751244
- NSC-642786
- NAPHTHO(2,3-C)FURAN-1(3H)-ONE, 3A,4,9,9A-TETRAHYDRO-6-HYDROXY-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHOXY-, (3AR,4S,9AR)-
- UNII-83D6S2EBN0
- Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))-
- A13-17106
- 518-55-8
- (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- Conidendrin, alpha-
- .alpha.-Conidendrin
- rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
- NSC-4586
- NSC 642786
- Q27138539
- Naphtho(2,3-c)furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR-(3aalpha,4alpha,9abeta))- (9CI)
- AI3-17106
- alpha-Conidendrin
- DTXSID301025622
- FS-9104
- BDBM50378887
- CHEMBL463246
- (-)-alpha-Conidendrin, >=95.0% (HPLC)
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy- 3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
- MLS002637763
- SCHEMBL13505892
- Naphtho[2, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3a.alpha.,4.alpha.,9a.beta.)]-
- Naphtho[2, 3a.alpha.,4,9,9a.beta.-tetrahydro-6-hydroxy-4.alpha.-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- alpha-Coniodendrin
- NSC4586
- CONIDENDRIN,ALPHA
- Conidendrin
-
- MDL: MFCD07784473
- Piscine à noyau: InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1
- La clé Inchi: CAYMSCGTKZIVTN-TYILLQQXSA-N
- Sourire: COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O
Propriétés calculées
- Qualité précise: 356.12600
- Masse isotopique unique: 356.126
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 3
- Complexité: 524
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 85.2A^2
- Le xlogp3: 2.8
Propriétés expérimentales
- Dense: 1.334 g/cm3
- Point d'ébullition: 601.4ºC at 760 mmHg
- Point d'éclair: 218.1ºC
- Indice de réfraction: 1.618
- Le PSA: 85.22000
- Le LogP: 2.59220
Conidendrin Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
Conidendrin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | C725065-2.5mg |
Conidendrin |
518-55-8 | 2.5mg |
$1774.00 | 2023-05-18 | ||
TRC | C725065-5mg |
Conidendrin |
518-55-8 | 5mg |
$3284.00 | 2023-05-18 | ||
TRC | C725065-0.5mg |
Conidendrin |
518-55-8 | 0.5mg |
$ 340.00 | 2022-06-06 | ||
TRC | C725065-.5mg |
Conidendrin |
518-55-8 | 5mg |
$414.00 | 2023-05-18 | ||
TRC | C725065-25mg |
Conidendrin |
518-55-8 | 25mg |
$ 7600.00 | 2023-09-08 |
Conidendrin Littérature connexe
-
Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670
-
Patrik C. Eklund,Fredrik J. Sundell,Annika I. Smeds,Rainer E. Sj?holm Org. Biomol. Chem. 2004 2 2229
-
3. A common synthetic route to the pericarbonyl and perimethylene lignan lactones dimethyl conidendrin and dimethyl retrodendrinAjay Gupta,Russell Rodrigo J. Chem. Soc. Chem. Commun. 1989 959
-
Roberta Bernini,Maurizio Barontini,Pasquale Mosesso,Gaetano Pepe,Stefan M. Willf?r,Rainer E. Sj?holm,Patrik C. Eklund,Raffaele Saladino Org. Biomol. Chem. 2009 7 2367
-
5. Synthetic transformation of hydroxymatairesinol from Norway spruce (Picea abies) to 7-hydroxysecoisolariciresinol, (+)-lariciresinol and (+)-cyclolariciresinolPatrik Eklund,Reijo Sillanp??,Rainer Sj?holm J. Chem. Soc. Perkin Trans. 1 2002 1906
518-55-8 (Conidendrin) Produits connexes
- 25488-59-9(Dimethylmatairesinol)
- 7770-78-7(Arctigenin)
- 19186-35-7(Deoxypodophyllotoxin)
- 580-72-3(Matairesinol)
- 2227661-62-1((2S)-2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol)
- 2171304-36-0((3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 1788532-72-8(2-phenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)butanamide)
- 2091734-60-8(1-(3,5-Dichlorobenzyl)azetidin-3-ol)
- 1691135-96-2(4-methyl-2,3,5,7,11-pentaazatricyclo7.4.0.0,2,6trideca-3,5-diene)
- 476308-98-2(N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide)
Fournisseurs recommandés
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot